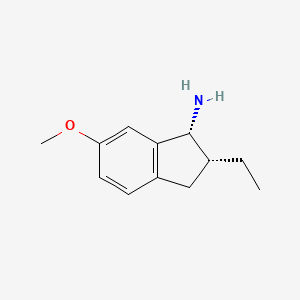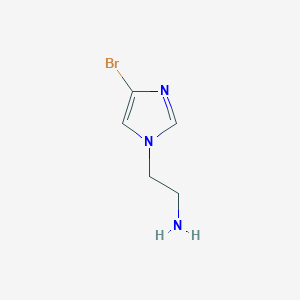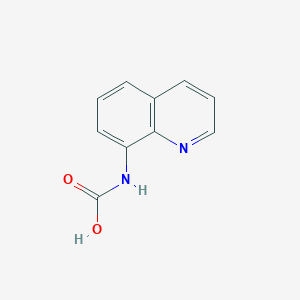
2-((7-methyl-2,3-dihydro-1H-inden-4-yl)oxy)ethanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-((7-methyl-2,3-dihydro-1H-inden-4-yl)oxy)ethanamine is an organic compound with the molecular formula C12H17NO It is characterized by the presence of an indane moiety linked to an ethanamine group through an ether linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((7-methyl-2,3-dihydro-1H-inden-4-yl)oxy)ethanamine typically involves the following steps:
Starting Material Preparation: The synthesis begins with the preparation of 7-methyl-2,3-dihydro-1H-indene-4-ol.
Ether Formation: The hydroxyl group of 7-methyl-2,3-dihydro-1H-indene-4-ol is reacted with 2-chloroethanamine under basic conditions to form the ether linkage.
Purification: The resulting product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated purification systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
2-((7-methyl-2,3-dihydro-1H-inden-4-yl)oxy)ethanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The ethanamine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.
Scientific Research Applications
2-((7-methyl-2,3-dihydro-1H-inden-4-yl)oxy)ethanamine has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for targeting neurological disorders.
Materials Science: The compound is explored for its use in the synthesis of novel polymers and materials with unique properties.
Biological Studies: It is used as a probe in biological studies to understand its interaction with various biomolecules.
Industrial Applications: The compound is utilized in the development of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of 2-((7-methyl-2,3-dihydro-1H-inden-4-yl)oxy)ethanamine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 2-((7-methyl-2,3-dihydro-1H-inden-4-yl)oxy)pyridin-3-amine
- N-{2-[(7-methyl-2,3-dihydro-1H-inden-4-yl)oxy]-3-pyridinyl}-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide
Uniqueness
2-((7-methyl-2,3-dihydro-1H-inden-4-yl)oxy)ethanamine is unique due to its specific structural features, such as the indane moiety and the ether linkage to the ethanamine group. These features confer distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C12H17NO |
|---|---|
Molecular Weight |
191.27 g/mol |
IUPAC Name |
2-[(7-methyl-2,3-dihydro-1H-inden-4-yl)oxy]ethanamine |
InChI |
InChI=1S/C12H17NO/c1-9-5-6-12(14-8-7-13)11-4-2-3-10(9)11/h5-6H,2-4,7-8,13H2,1H3 |
InChI Key |
VEBDWZJQPIZONM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2CCCC2=C(C=C1)OCCN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![5-Methylene-1,2,3,5-tetrahydroimidazo[2,1-b]quinazoline](/img/structure/B11907191.png)
![1-Methylimidazo[1,5-a]pyridine-3-carbothioamide](/img/structure/B11907192.png)


![2-Methoxy-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine hydrochloride](/img/structure/B11907216.png)


